Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-
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Description
Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- is a useful research compound. Its molecular formula is C20H17NO5S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
EP1 Receptor Selective Antagonists
Studies have revealed that derivatives of benzoic acid, such as 4-({2-[isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, function as selective antagonists for the EP1 receptor subtype. This functional property is retained and optimized in analogs where the phenyl-sulfonyl moiety is replaced with more hydrophilic heteroarylsulfonyl groups. Some of these analogs demonstrate in vivo antagonist activity, as indicated by structure-activity relationship (SAR) studies (Naganawa et al., 2006).
EP1 Receptor Antagonist Optimization
Further research in optimizing sulfonamide derivatives as highly selective EP1 receptor antagonists has been conducted. Synthesis and evaluation of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids and related compounds have led to significant improvements in EP receptor affinities and EP1 receptor antagonist activities. These studies also aimed to minimize potential harmful drug interactions by reducing inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).
Chemical Synthesis and Structural Analysis
Benzoic acid derivatives have been utilized in various chemical syntheses and structural analyses. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has been studied for its ability to cyclize in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base strength used (Ukrainets et al., 2014).
Novel Phenyl Ether Derivatives
Benzoic acid derivatives have also been isolated from natural sources, such as the fermentation broth of Aspergillus carneus, resulting in novel phenyl ether derivatives. These compounds have been structurally established using spectroscopic methods including ESI-MS and NMR, providing valuable insights into natural product chemistry and potential applications in various fields (He et al., 2015).
Properties
IUPAC Name |
3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-14-5-2-3-8-19(14)26-17-9-11-18(12-10-17)27(24,25)21-16-7-4-6-15(13-16)20(22)23/h2-13,21H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJJXFNQQLSHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393161 |
Source
|
Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612045-19-9 |
Source
|
Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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